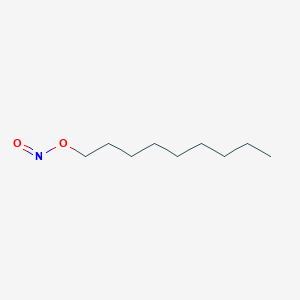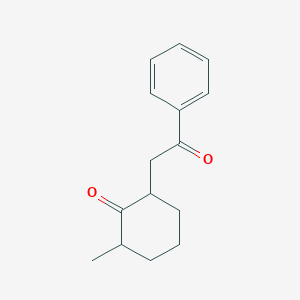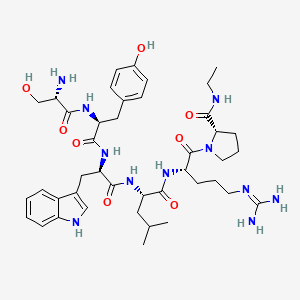
Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester is a chemical compound with the molecular formula C8H13F3O2 It is an ester derivative of butanoic acid, characterized by the presence of trifluoromethyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of 3,3,4-trifluoro-2,2-dimethylbutanoic acid with ethanol under acidic conditions, using sulfuric acid as a catalyst. The reaction is carried out under reflux to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: 3,3,4-trifluoro-2,2-dimethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The ester linkage can be hydrolyzed in biological systems, releasing the active acid and alcohol components, which can then interact with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: Similar in structure but with a keto group instead of dimethyl groups.
Butanoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester: Contains an amino group, offering different reactivity and applications.
Uniqueness
Butanoic acid, 3,3,4-trifluoro-2,2-dimethyl-, ethyl ester is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring enhanced stability and lipophilicity.
Propriétés
Numéro CAS |
144193-97-5 |
|---|---|
Formule moléculaire |
C8H13F3O2 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
ethyl 3,3,4-trifluoro-2,2-dimethylbutanoate |
InChI |
InChI=1S/C8H13F3O2/c1-4-13-6(12)7(2,3)8(10,11)5-9/h4-5H2,1-3H3 |
Clé InChI |
IISFODUJGOZKJT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(CF)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


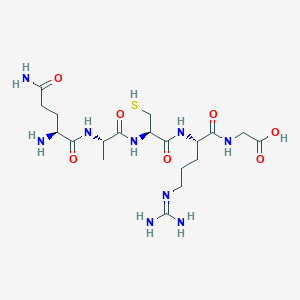

![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
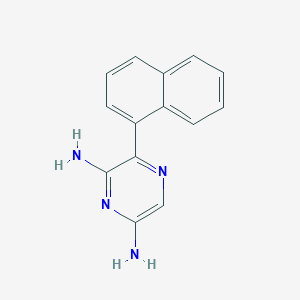
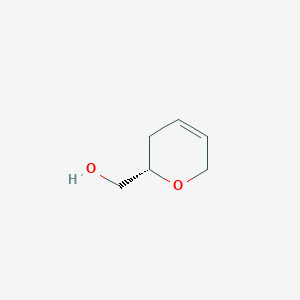

![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
